Methyl 3-[(3,4-dimethylphenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Novel Heterocyclic Disperse Dyes
Research by Iyun et al. (2015) explored the synthesis of novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers. These dyes offer a range of colors and demonstrate very good levelness and fastness properties on polyester fabric, though they show poor photostability. The study highlights the potential of thiophene derivatives in the textile industry for creating vibrant and durable textiles (Iyun et al., 2015).
Tetrasubstituted Thiophenes Synthesis
Sahu et al. (2015) reported on the efficient synthesis of tetrasubstituted thiophenes through a one-pot multicomponent protocol. The study demonstrates a practical approach to synthesizing these complex molecules, which could have implications in developing new materials and chemicals with unique properties (Sahu et al., 2015).
Environmental Degradation Studies
Kropp et al. (1996) investigated the transformations of dimethylbenzothiophenes by Pseudomonas strains, shedding light on the microbial degradation of sulfur heterocycles in petroleum. This research is crucial for understanding how environmental cleanup efforts can be optimized to mitigate pollution from oil spills and industrial processes (Kropp et al., 1996).
Fluorescent Probes Development
Guo et al. (2014) synthesized polythiophene-based conjugated polymers for use as fluorescent probes for detecting metal ions and amino acids in aqueous solutions. The high selectivity and sensitivity of these probes toward Hg2+ and Cu2+ highlight the potential of thiophene derivatives in environmental monitoring and biochemical research (Guo et al., 2014).
Antimicrobial Activities of Thiophene Derivatives
Prasad et al. (2017) synthesized novel 2-aminothiophene derivatives and evaluated their antimicrobial activity. The study contributes to the field of medicinal chemistry by identifying thiophene compounds with potential applications as antimicrobial agents (Prasad et al., 2017).
Mechanism of Action
While the specific mechanism of action for your compound is not available, thiophene derivatives are known to have a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Properties
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)-[2-(2-ethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-5-18-8-6-7-9-20(18)25-22(27)15-26(19-11-10-16(2)17(3)14-19)33(29,30)21-12-13-32-23(21)24(28)31-4/h6-14H,5,15H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEWGFCTUAJNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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